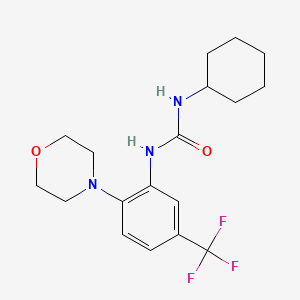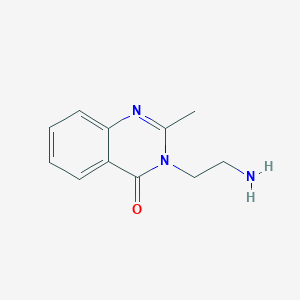
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in activated microglia, astrocytes, and other immune cells in the central nervous system. DPA-714 has been studied extensively for its potential applications in neuroinflammatory and neurodegenerative diseases.
Wirkmechanismus
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide binds to TSPO, which is highly expressed in activated microglia and astrocytes. TSPO is involved in the regulation of mitochondrial function, steroid synthesis, and apoptosis. The binding of this compound to TSPO modulates the immune response and reduces inflammation in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to modulate the immune response and reduce oxidative stress in the central nervous system. This compound has a high affinity for TSPO and is highly selective for activated microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its high selectivity for activated microglia and astrocytes. This allows for the detection of neuroinflammation in animal models of neurodegenerative diseases. However, one limitation is that this compound is not specific to a particular disease or pathology. It is also important to note that this compound is not a therapeutic agent and cannot be used to treat neurodegenerative diseases.
Zukünftige Richtungen
There are several future directions for the use of N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide in neuroinflammatory and neurodegenerative diseases. One direction is the development of more selective ligands for TSPO that can target specific disease pathologies. Another direction is the use of this compound as a diagnostic tool in clinical settings to detect neuroinflammation in patients with neurodegenerative diseases. Additionally, this compound can be used in combination with other therapeutic agents to improve their efficacy in treating neurodegenerative diseases.
Synthesemethoden
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of an oxalamide intermediate, which is then coupled with a sulfonamide moiety to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N1-(2,6-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its potential applications in neuroinflammatory and neurodegenerative diseases. It has been shown to bind selectively to TSPO in activated microglia and astrocytes, which are involved in the inflammatory response in the central nervous system. This compound has been used as a diagnostic tool to detect neuroinflammation in various animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(9-7-14)26(19,24)25/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJUVRKTVNQZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

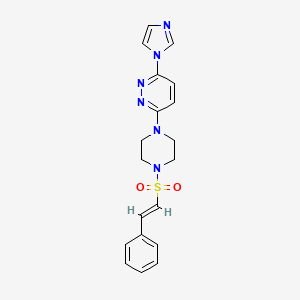
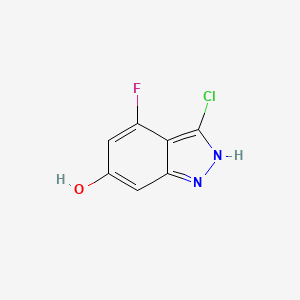
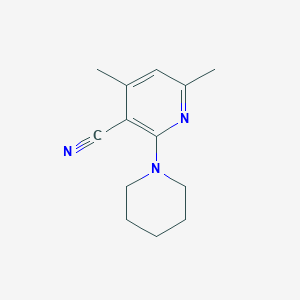
![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)
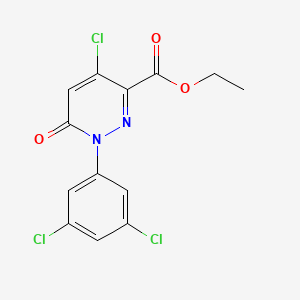
![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)

![Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2935297.png)
![1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2935299.png)
![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)
